molecular formula C8H10N4OS B14149492 5-(3-Azidopropyl)thiophene-2-carboxamide CAS No. 88962-02-1

5-(3-Azidopropyl)thiophene-2-carboxamide

Cat. No.: B14149492
CAS No.: 88962-02-1
M. Wt: 210.26 g/mol
InChI Key: GCMJTOFRLLUGDD-UHFFFAOYSA-N
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Description

5-(3-Azidopropyl)thiophene-2-carboxamide is a thiophene-based derivative featuring a carboxamide group at the 2-position and a 3-azidopropyl substituent at the 5-position. The azide functional group confers unique reactivity, enabling applications in bioorthogonal "click chemistry" for targeted drug delivery, bioconjugation, or polymer synthesis. The thiophene moiety contributes to its electronic properties, enhancing π-π stacking interactions in biological systems. This compound is of interest in medicinal chemistry and materials science due to its dual functionality.

Properties

CAS No.

88962-02-1

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

5-(3-azidopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H10N4OS/c9-8(13)7-4-3-6(14-7)2-1-5-11-12-10/h3-4H,1-2,5H2,(H2,9,13)

InChI Key

GCMJTOFRLLUGDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-azidopropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-azidopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 5-(3-azidopropyl)thiophene-2-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 5-(3-Aminopropyl)thiophene-2-carboxamide.

    Substitution: 1,2,3-Triazole derivatives.

Scientific Research Applications

5-(3-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is crucial for nucleotide biosynthesis. The azide group can also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents/Modifications
5-(3-Azidopropyl)thiophene-2-carboxamide Thiophene-2-carboxamide 5-position: 3-azidopropyl chain (enables click chemistry)
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide Benzamide Benzene ring; complex quinoline-pyrimidine backbone with cyano and tetrahydrofuran-oxy groups
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Furan-2-carboxamide Furan ring; same quinoline-pyrimidine backbone
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene ring; same backbone as above

Functional and Reactivity Differences

Azide Reactivity: The azidopropyl group in 5-(3-Azidopropyl)thiophene-2-carboxamide allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This property is absent in the patent compounds, which prioritize kinase inhibition via their quinoline-pyrimidine backbones .

Electronic and Steric Effects: Thiophene vs. Furan vs. Benzene: Thiophene’s higher electron density compared to furan may enhance π-π interactions in target binding. The azidopropyl chain in the target compound introduces steric bulk and flexibility, which could modulate binding kinetics differently than the rigid quinoline-pyrimidine systems in the patent compounds .

Biological Activity: The patent compounds are designed as kinase inhibitors, leveraging their quinoline-pyrimidine cores for ATP-binding pocket interactions.

Synthetic Accessibility: The target compound’s simpler structure (lacking the multi-ring backbone of patent analogs) facilitates scalable synthesis. The patent compounds require complex multi-step protocols due to their intricate quinoline and pyrimidine motifs .

Research Findings and Implications

  • Click Chemistry Applications: 5-(3-Azidopropyl)thiophene-2-carboxamide has been utilized in polymer science for creating cross-linked networks and in bioconjugation for antibody-drug conjugates (ADCs). Its azide group outperforms non-azide analogs in reaction efficiency .
  • Patent Compounds’ Pharmacological Focus : The thiophene-2-carboxamide derivative in the patent demonstrated moderate kinase inhibition (IC₅₀ ~50 nM in preliminary assays), while the furan and benzamide analogs showed reduced potency, highlighting the thiophene’s superiority in this context .

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